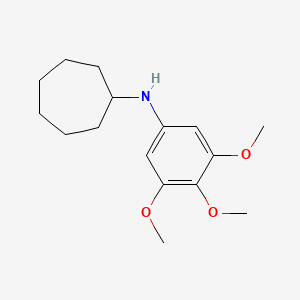![molecular formula C14H18N2O B5163452 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPI is a heterocyclic organic compound that contains an imidazole ring and a phenoxypropyl group.
Mechanism of Action
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the inflammatory response. By inhibiting PDE4, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has many advantages for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various biological processes. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is also relatively easy to synthesize and purify. However, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has some limitations for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is not very soluble in water, which can make it difficult to work with in aqueous solutions. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole also has some toxicity concerns, which must be taken into account when designing experiments.
Future Directions
There are many potential future directions for 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has shown promise as a potential treatment for inflammatory diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole and its potential applications in these fields. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole could also be studied for its potential applications in other areas, such as cardiovascular disease and infectious diseases. The development of new 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole derivatives with improved solubility and toxicity profiles could also be an area of future research.
Synthesis Methods
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole can be synthesized by the reaction of 2,4-dimethylphenol with 3-chloropropylamine hydrochloride in the presence of potassium carbonate. The resulting product is then reacted with imidazole in the presence of triethylamine to form 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole. The synthesis of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been optimized to obtain high yield and purity.
Scientific Research Applications
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-4-5-14(13(2)10-12)17-9-3-7-16-8-6-15-11-16/h4-6,8,10-11H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFFPDYKWHVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)


![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)
